molecular formula C41H67N9O4 B1248045 batzelladine J

batzelladine J

Cat. No.: B1248045
M. Wt: 750 g/mol
InChI Key: LEKBWNKNEQMBQD-SKUBMGRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batzelladine J is a marine alkaloid belonging to the batzelladine family, first isolated in 2005 from the Caribbean sponge Monanchora unguifera . Structurally, it features two fused tricyclic guanidine units connected via a 4-guanidino-butyl ester moiety, distinguishing it from other family members . This compound exhibits moderate anticancer activity against P-388 (murine leukemia), DU-145 (prostate cancer), A-549 (lung cancer), MEL-28 (melanoma), and HT-29 (colon cancer) cell lines, with IC50 values exceeding 1 µg/mL .

Properties

Molecular Formula

C41H67N9O4

Molecular Weight

750 g/mol

IUPAC Name

7-[(4S,6R)-11-[4-(diaminomethylideneamino)butoxycarbonyl]-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-1(11),8-dien-6-yl]heptyl (1S,10R)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-4,7-diene-5-carboxylate

InChI

InChI=1S/C41H67N9O4/c1-4-5-6-8-11-16-29-25-31-18-20-33-35(27(2)45-40(47-29)49(31)33)37(51)53-23-14-10-7-9-12-17-30-26-32-19-21-34-36(28(3)46-41(48-30)50(32)34)38(52)54-24-15-13-22-44-39(42)43/h27-32H,4-26H2,1-3H3,(H,45,47)(H,46,48)(H4,42,43,44)/t27?,28?,29-,30-,31+,32+/m1/s1

InChI Key

LEKBWNKNEQMBQD-SKUBMGRASA-N

Isomeric SMILES

CCCCCCC[C@@H]1C[C@@H]2CCC3=C(C(N=C(N23)N1)C)C(=O)OCCCCCCC[C@@H]4C[C@@H]5CCC6=C(C(N=C(N56)N4)C)C(=O)OCCCCN=C(N)N

Canonical SMILES

CCCCCCCC1CC2CCC3=C(C(N=C(N23)N1)C)C(=O)OCCCCCCCC4CC5CCC6=C(C(N=C(N56)N4)C)C(=O)OCCCCN=C(N)N

Synonyms

batzelladine J

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Batzelladine alkaloids share a tricyclic guanidine core but differ in substituents and connectivity:

Compound Key Structural Features References
Batzelladine J Two tricyclic guanidine units + 4-guanidino-butyl ester
Batzelladine F Two tricyclic guanidines linked via ester; induces p56lck-CD4 dissociation
Batzelladine L Modified side chains; broad-spectrum activity against HIV, Mycobacterium, and cancer
Batzelladine C Single tricyclic guanidine + linear side chain; anti-HIV (EC50: 7.7 µM)
Ptilomycalin A Similar tricyclic core but distinct side chain; potent anti-HIV (EC50: 0.011 µM)

Bioactivity Profiles

Compound Key Bioactivities Targets/Cell Lines Potency (IC50/EC50) References
This compound Anticancer P-388, DU-145, A-549, MEL-28, HT-29 >1 µg/mL
Batzelladine L Anti-HIV, antimalarial, anti-Mycobacterium HIV-1, M. tuberculosis, leukemia L-562 0.25–1.68 µg/mL
Batzelladine F Immunosuppression (p56lck-CD4 dissociation) T-cell signaling N/A
Batzelladine C Anti-HIV HIV-1 envelope-mediated fusion 7.7 µM
Crambescidin 800 Anti-HIV HIV-1 envelope 0.04 µM

Structure-Activity Relationships (SAR)

  • Guanidine Core : Essential for gp120-CD4 binding inhibition (e.g., batzelladines A, B) .
  • Side Chains : Modifications enhance specificity; e.g., batzelladine L’s side chain improves antimycobacterial activity .
  • Ester Linkages : Influence membrane permeability; this compound’s bulky ester reduces bioavailability .

Pharmacokinetic and Toxicity Profiles

Compound MWt Lipinski Violations H-Bond Donors H-Bond Acceptors Permeability References
This compound 741.04 1 (MWt >500) 7 5 Low
Batzelladine C ~500 0 5 3 Moderate
Ptilomycalin A 760.88 2 (MWt, H-bond donors) 10 5 Very low

Q & A

Q. What experimental methods are used to determine the structure of batzelladine J?

this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For stereochemical assignments, electronic circular dichroism (ECD) spectra are compared with computational models to confirm absolute configurations, as demonstrated in studies of related batzelladine alkaloids . Additionally, comparative analysis with synthetic analogs (e.g., batzelladine K and O) helps validate structural features .

Q. What are the common synthetic strategies for batzelladine alkaloids like this compound?

Synthesis often employs multi-step approaches, including biomimetic pathways and enantioselective catalysis. For example, the tethered Biginelli reaction enables the construction of tricyclic guanidine cores, while palladium-mediated cross-coupling reactions introduce sidechains . Total syntheses of batzelladine K and E highlight the use of pyrrole-based intermediates and protecting-group strategies to manage reactivity .

Q. How is the antimalarial activity of this compound evaluated in vitro?

Standard assays measure inhibition of Plasmodium falciparum growth using lactate dehydrogenase (LDH) activity as a parasitemia marker . Dose-response curves (IC₅₀ values) are generated across parasite strains (e.g., FcB1), with batzelladine A and L serving as reference compounds due to their tricyclic guanidine cores . Purity (>95% by HPLC) and solvent controls are critical to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from variations in assay protocols (e.g., parasite strain susceptibility, incubation time) or structural impurities. To address this:

  • Replicate experiments using standardized protocols (e.g., WHO guidelines for antimalarial testing).
  • Perform orthogonal assays (e.g., flow cytometry for parasite viability vs. LDH activity).
  • Validate compound identity and purity via NMR and HR-MS .

Q. What methodologies are used to investigate the stereochemical effects of this compound on biological activity?

Comparative studies of stereoisomers (e.g., batzelladine O vs. C) utilize ECD spectroscopy and molecular modeling to correlate configuration with activity . For example, the ∆23 double bond in batzelladine O alters hydrogen-bonding interactions, impacting its binding to molecular targets like HIV-1 gp120 .

Q. How can synthetic challenges in this compound production be optimized for scalable research?

Key strategies include:

  • Convergent synthesis : Modular assembly of tricyclic cores and sidechains reduces step count .
  • Catalytic enantioselectivity : Chiral ligands in asymmetric catalysis improve yield and stereopurity .
  • Protecting-group management : Selective deprotection minimizes side reactions during guanidine functionalization .

Q. What analytical approaches are recommended to assess this compound’s stability in pharmacological assays?

Stability is evaluated via:

  • Forced degradation studies : Exposure to heat, light, and pH extremes, followed by HPLC-MS to identify breakdown products.
  • Long-term storage analysis : Monitor bioactivity retention under inert atmospheres and low-temperature conditions .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to differentiate this compound’s mechanism of action from related alkaloids?

Use a combination of:

  • Transcriptomic profiling : Identify gene expression changes unique to this compound treatment.
  • Proteomic assays : Detect target engagement via thermal shift or pull-down experiments.
  • Molecular docking : Compare binding modes with homologs (e.g., batzelladine K) using crystal structures of targets like PfLDH .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC₅₀ values. Use tools like GraphPad Prism to assess goodness-of-fit (R² > 0.95) and confidence intervals. For synergistic studies, employ the Chou-Talalay method to compute combination indices .

Q. How can researchers validate this compound’s selectivity against host cells in cytotoxicity assays?

  • Cell viability assays : Compare IC₅₀ values between target cells (e.g., P. falciparum) and mammalian cell lines (e.g., HEK293) using resazurin or MTT assays .
  • Therapeutic index (TI) : Calculate TI = IC₅₀(host)/IC₅₀(target); TI > 10 indicates selectivity .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research?

Follow the Beilstein Journal’s guidelines:

  • Detailed experimental sections : Include reagent sources, instrument parameters, and raw data in supplementary materials.
  • Reference standards : Use commercially available batzelladine analogs (e.g., batzelladine A) as positive controls .

Q. How should researchers address potential biases in this compound’s bioactivity studies?

  • Blinding : Assign compound codes to prevent observer bias during data collection.
  • Replication : Perform triplicate assays across independent labs.
  • Negative controls : Include solvent-only and scrambled-sequence analogs .

Q. What ethical frameworks apply to in vivo studies of this compound?

Adhere to institutional animal care (IACUC) protocols:

  • 3R principles : Replace mammals with invertebrate models (e.g., Plasmodium-infected mosquitoes) where possible.
  • Dose justification : Use pharmacokinetic data to minimize animal usage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.